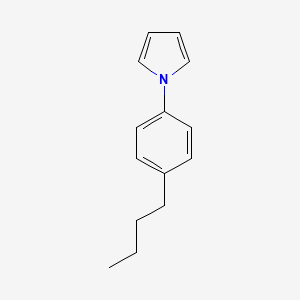

1-(4-butylphenyl)-1H-pyrrole

描述

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Chemistry and Materials Science

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in the architecture of life and the development of advanced technologies. wikipedia.org Its structural motif is embedded in vital biological molecules such as heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the pigment essential for photosynthesis. researchgate.net This prevalence in nature underscores the inherent stability and versatile reactivity of the pyrrole ring.

In contemporary organic chemistry, pyrrole and its derivatives are indispensable intermediates for synthesizing a vast array of complex molecules, including pharmaceuticals and agrochemicals. chim.itnih.gov The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic substitution, allowing for diverse functionalization. nih.gov This chemical versatility has been harnessed to create a multitude of bioactive compounds.

The significance of pyrroles extends profoundly into materials science. The ability of pyrrole to undergo polymerization leads to the formation of polypyrrole, a conductive polymer with significant applications in electronics, such as sensors, energy storage devices, and antistatic coatings. chim.it The unique electronic and photophysical properties of pyrrole-containing compounds also make them valuable in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govbeilstein-journals.org

Overview of N-Substituted Pyrrole Derivatives: Structural Diversity and Research Prominence

The substitution on the nitrogen atom of the pyrrole ring, creating N-substituted pyrroles, dramatically expands the structural and functional diversity of this heterocyclic family. This substitution not only influences the physical properties of the molecule, such as solubility and melting point, but also modulates its electronic characteristics and biological activity. The synthesis of N-substituted pyrroles is a major focus in organic chemistry, with methods like the Paal-Knorr reaction providing efficient routes to these compounds by reacting a 1,4-dicarbonyl compound with a primary amine. ias.ac.inmdpi.com

The research prominence of N-substituted pyrroles is evident in their wide-ranging applications. In medicinal chemistry, these derivatives have been investigated for a variety of therapeutic uses. For instance, certain N-substituted pyrroles have been identified as potential HIV-1 fusion inhibitors, demonstrating the critical role of the N-substituent in mediating antiviral activity. beilstein-journals.orgbldpharm.com Furthermore, numerous N-heterocyclic analogues are continually being developed and screened for anticancer and antibacterial properties, highlighting their importance in drug discovery. mdpi.com The structural diversity, achieved by varying the substituent on the nitrogen, allows for the fine-tuning of molecular properties to optimize interactions with biological targets or to enhance performance in materials science applications. snnu.edu.cn

Rationale for Focused Academic Investigation of 1-(4-butylphenyl)-1H-pyrrole

While the broader class of N-arylpyrroles has received considerable attention, the specific derivative this compound remains a largely unexplored compound in academic literature. A search of chemical databases confirms its existence, identified by the CAS Number 383137-88-0, yet detailed studies on its synthesis, properties, and potential applications are conspicuously absent. bldpharm.comguidechem.com

The primary rationale for a focused investigation stems from the systematic study of structure-property relationships within the 1-(4-alkylphenyl)-1H-pyrrole series. Research has been published on related analogues, such as 1-(4-ethylphenyl)-1H-pyrrole and 1-(4-tert-butylphenyl)-1H-pyrrole, providing a foundation for comparative analysis. guidechem.com The butyl group, being a straight-chain alkyl substituent, offers a distinct variation in terms of size, lipophilicity, and conformational flexibility compared to smaller (methyl, ethyl) or bulkier, branched (tert-butyl) groups.

A focused academic investigation into this compound would therefore aim to:

Fill a specific knowledge gap in the chemical literature.

Elucidate the influence of the n-butyl substituent on the electronic, spectroscopic, and physical properties of the N-arylpyrrole system.

Provide valuable data points for quantitative structure-activity relationship (QSAR) and structure-property relationship (SPR) studies, which are crucial for the rational design of new materials and therapeutic agents.

Explore potential applications in areas where the lipophilicity and specific steric profile of the butyl group might offer advantages, for example, in improving solubility in organic media for materials processing or modulating membrane permeability in biological systems.

Scope and Objectives of the Research Outline

The scope of this research is to conduct a comprehensive chemical characterization of this compound. The primary objectives are:

Synthesis and Purification: To establish and optimize a reliable synthetic route, likely based on the Paal-Knorr reaction between 1,4-butanedial or its equivalent and 4-butylaniline (B89568), and to develop an effective purification protocol.

Structural Elucidation: To confirm the molecular structure using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Characterization: To determine key physical properties such as melting point, boiling point, and solubility in a range of common solvents.

Exploration of Chemical Reactivity: To investigate the compound's reactivity in fundamental organic reactions, such as electrophilic aromatic substitution, to gauge the influence of the 4-butylphenyl group on the pyrrole ring's reactivity.

This focused investigation will provide the scientific community with foundational data on this compound, paving the way for its potential use in more advanced research and application development.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-butylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-3-6-13-7-9-14(10-8-13)15-11-4-5-12-15/h4-5,7-12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCZCKZILHBDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Butylphenyl 1h Pyrrole

Historical Context and Evolution of Pyrrole (B145914) Synthesis

The journey to synthesize pyrrole derivatives began in the late 19th century with the discovery of seminal reactions that are still relevant today. These foundational methods, primarily the Paal-Knorr and Hantzsch syntheses, laid the groundwork for the development of more versatile and efficient strategies for creating N-substituted pyrroles.

Classical Paal-Knorr Condensation and its Variants for N-Arylation

The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct methods for pyrrole ring formation. nih.gov The classical approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-butylaniline (B89568), to form the corresponding N-arylpyrrole. The probable reactants for the synthesis of 1-(4-butylphenyl)-1H-pyrrole via this method would be succinaldehyde (B1195056) or its synthetic equivalent, 2,5-dimethoxytetrahydrofuran (B146720), and 4-butylaniline.

The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org While effective, the classical Paal-Knorr reaction can be limited by the availability of the 1,4-dicarbonyl starting materials and sometimes requires harsh reaction conditions, such as high temperatures and strong acids, which might not be compatible with sensitive functional groups. alfa-chemistry.com

Over the years, numerous modifications have been developed to address these limitations. These variants often employ milder catalysts and reaction conditions. For the synthesis of this compound, a plausible modern Paal-Knorr approach would involve heating a mixture of 2,5-dimethoxytetrahydrofuran and 4-butylaniline in a solvent like acetic acid or in the presence of a Lewis acid catalyst.

Table 1: Plausible Reactants for Paal-Knorr Synthesis of this compound

| 1,4-Dicarbonyl Source | Amine | Product |

| Succinaldehyde | 4-Butylaniline | This compound |

| 2,5-Dimethoxytetrahydrofuran | 4-Butylaniline | This compound |

| 2,5-Diethoxytetrahydrofuran | 4-Butylaniline | This compound |

Hantzsch Pyrrole Synthesis and Adaptations

The Hantzsch pyrrole synthesis, discovered by Arthur Hantzsch in 1890, is another cornerstone of pyrrole chemistry. wikipedia.org This multicomponent reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgpharmaguideline.com To synthesize the unsubstituted pyrrole ring of this compound, this method is less direct than the Paal-Knorr synthesis as it inherently leads to substituted pyrroles.

However, adaptations of the Hantzsch synthesis could potentially be employed to generate a pyrrole precursor that is subsequently N-arylated. For instance, a substituted pyrrole could be synthesized using the Hantzsch method, followed by removal of the substituents and subsequent N-arylation with a 4-butylphenyl group. This multi-step approach is generally less efficient than direct N-arylation methods. The complexity of the starting materials and the potential for side reactions have made the Hantzsch synthesis less common for the preparation of simple N-arylpyrroles. wikipedia.org

Modern Transition Metal-Catalyzed Coupling Approaches for N-Arylation

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl heterocycles, offering milder conditions, broader substrate scope, and higher functional group tolerance compared to classical methods. These modern techniques are particularly well-suited for the synthesis of this compound.

Palladium-Catalyzed N-Arylation Strategies (e.g., Buchwald-Hartwig type)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a premier method for the formation of carbon-nitrogen bonds. acsgcipr.org This reaction allows for the direct N-arylation of pyrrole with an aryl halide, such as 4-bromobutylbenzene or 4-iodobutylbenzene. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results. A variety of palladium precursors and ligands have been developed to optimize the reaction for different substrates. For the synthesis of this compound, a typical procedure would involve reacting pyrrole with 4-bromobutylbenzene in the presence of a palladium catalyst like Pd(OAc)₂, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide (NaOtBu).

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation

| Aryl Halide | Catalyst | Ligand | Base | Solvent |

| 4-Bromobutylbenzene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene |

| 4-Iodobutylbenzene | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an older but still valuable alternative to palladium-catalyzed methods. tue.nl While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder, catalytic systems.

These improved methods often utilize copper(I) salts, such as CuI, in the presence of a ligand, typically a diamine or an amino acid, and a base. organic-chemistry.org The reaction can be used to couple pyrrole with 4-halobutylbenzenes. For example, pyrrole can be reacted with 4-iodobutylbenzene using a catalytic amount of CuI, a ligand like N,N'-dimethylethylenediamine (DMEDA), and a base such as K₂CO₃ in a suitable solvent. Copper-catalyzed systems can sometimes be more cost-effective than their palladium counterparts.

Gold-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes and allenes. organic-chemistry.org While less common for direct N-arylation of heterocycles compared to palladium and copper, gold catalysts can be employed in cascade reactions that result in the formation of N-arylpyrroles.

For instance, a gold-catalyzed reaction could potentially be designed to involve the cyclization of a suitably functionalized precursor containing the 4-butylphenylamino group. nih.gov Another possibility is the gold-catalyzed hydroarylation of an alkyne with a pyrrole derivative. However, for the direct synthesis of this compound, palladium and copper-catalyzed methods are generally more established and straightforward. Research into gold-catalyzed N-arylation is an active area, and novel methodologies may become more prevalent in the future. organic-chemistry.org

Alternative Synthetic Routes and Cascade Reactions

Modern organic synthesis emphasizes the development of novel and efficient pathways to complex molecules. For this compound, several advanced synthetic routes beyond traditional methods offer improved efficiency, atom economy, and access to unique chemical space. These include methods driven by light, electricity, and the strategic combination of multiple reaction steps.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. This strategy avoids the high temperatures often required in traditional thermal reactions, thereby improving functional group tolerance and energy efficiency. The core principle involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process to generate radical intermediates, which then drive the desired chemical transformation.

For the synthesis of N-aryl pyrroles like this compound, photoredox methods offer innovative bond-forming strategies. One promising approach involves a photocascade catalytic radical reaction. For instance, a sequence involving N-arylglycines as radical precursors can be used to construct the pyrrole ring in a one-pot process. acs.org In a hypothetical synthesis of the target compound, a glycine (B1666218) derivative of 4-butylaniline could react with a suitable coupling partner, such as a Morita–Baylis–Hillman (MBH) acetate (B1210297), under photoredox conditions to form the pyrrole core through a cascade of radical addition and annulation steps. acs.org This method is notable for its ability to form multiple C-C and C-N bonds in a single, step-economical operation.

The key advantages of these photocatalytic approaches are their mild reaction conditions (often at room temperature) and the use of light as a traceless and sustainable reagent. rsc.org This aligns with the principles of green chemistry by reducing energy consumption and waste. rsc.org

Table 1: Conceptual Photoredox Synthesis of this compound Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Light Source | Key Advantages |

| N-(4-butylphenyl)glycine | MBH Acetate | Photoredox Catalyst (e.g., Ru or Ir complex) | Visible Light (e.g., Blue LED) | Mild conditions, high step economy, one-pot reaction. acs.org |

Electropolymerization is a technique used to form a polymer film directly onto an electrode surface from a solution containing the monomer. While primarily a polymerization method, it is intrinsically linked to the synthesis of the monomeric unit, in this case, this compound. The synthesis of the monomer is the prerequisite for forming its corresponding conductive polymer, poly(this compound).

The process involves the electrochemical oxidation of the monomer in an electrolytic solution. For N-substituted pyrroles, this is typically performed in a divided cell using a working electrode (like graphite (B72142) or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode. researchgate.netlibretexts.org A potential is scanned repeatedly, causing the monomer molecules to oxidize and couple, forming a polymer film that deposits onto the working electrode. researchgate.netnih.gov

The synthesis of the this compound monomer itself would precede this step, likely via a standard method like the Paal-Knorr reaction. The subsequent electropolymerization allows for precise control over the thickness and morphology of the resulting polymer film. researchgate.net These polymeric materials are of interest for applications in organic electronics, such as sensors and electrochromic devices. researchgate.net The ability to directly fabricate a functional material from the synthesized monomer is a significant advantage of this electrochemical approach.

Table 2: Typical Conditions for Electropolymerization of N-Aryl Pyrroles

| Monomer | Electrode | Solvent / Electrolyte | Method | Resulting Material |

| This compound | Graphite Paper or ITO Glass | Acetonitrile / TBAPF₆ (0.1 M) | Repetitive Potential Scanning (Cyclic Voltammetry) | Poly(this compound) film. researchgate.netlibretexts.org |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity, making them inherently aligned with green chemistry principles.

The most direct and widely used MCR for synthesizing N-substituted pyrroles like this compound is the Paal-Knorr reaction. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize the target molecule, 4-butylaniline would be reacted with a succindialdehyde equivalent, such as 2,5-dimethoxytetrahydrofuran, typically under acidic catalysis.

Superbases are exceptionally strong bases that can deprotonate very weak acids, including certain hydrocarbons, enabling novel chemical transformations. In pyrrole synthesis, superbases can mediate cascade reactions under mild conditions. acs.org For instance, systems like potassium tert-butoxide in DMSO (KOtBu/DMSO) can generate highly reactive carbanions from simple starting materials like terminal acetylenes. acs.org

A recently discovered superbase-mediated reaction involves the self-organization of tetrasubstituted pyrroles from arylacetylenes and nitriles. acs.org This process is triggered by the addition of an acetylenic carbanion to the nitrile's C≡N bond, initiating a cascade of events that constructs the pyrrole ring. acs.org While this specific method leads to highly substituted pyrroles, the underlying principle of using superbases to generate reactive intermediates for pyrrole ring formation is a promising area of research. Another approach involves the base-promoted net-[3+2] cycloaddition of nitriles and 1-arylpropynes to furnish various substituted pyrroles. organic-chemistry.org These methods are notable for their atom economy and the ability to construct complex heterocyclic systems from simple, readily available precursors. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating principles such as the use of safer solvents (or no solvent at all), improving energy efficiency, and maximizing atom economy.

Several classical pyrrole syntheses, like the Paal-Knorr reaction, are inherently atom-economical, producing water as the only major byproduct. Modern adaptations focus on replacing hazardous solvents and harsh acid catalysts with more environmentally benign alternatives. This includes using water as a reaction medium, employing solid acid catalysts, or eliminating the solvent entirely through mechanochemical activation.

Eliminating volatile organic compounds (VOCs) as solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste, simplifying product purification, and often lowering energy consumption.

Mechanochemistry is a powerful technique for conducting solvent-free reactions. It involves using mechanical energy, typically through grinding or milling, to induce chemical transformations. For the synthesis of N-aryl pyrroles, mechanochemical activation of the Paal-Knorr reaction has been demonstrated. To produce this compound, 4-butylaniline and a 1,4-dicarbonyl compound could be ground together in a ball mill, possibly with a solid acid catalyst. This solventless approach can lead to shorter reaction times and high yields while completely avoiding the use of hazardous organic solvents.

Beyond mechanochemistry, other solvent-free methods include simply heating a mixture of the reactants, sometimes with a catalyst, to initiate the reaction. These techniques are particularly effective for reactions like the Paal-Knorr synthesis, which can proceed efficiently under neat (solvent-free) conditions.

Table 3: Green Synthesis Approaches for N-Aryl Pyrroles

| Method | Reactants | Conditions | Key Green Advantage |

| Mechanochemical Paal-Knorr | 1,4-Dicarbonyl Compound + Primary Amine | Ball milling, 15-30 min, solid acid catalyst. | Elimination of organic solvents, reduced reaction time. |

| Solvent-Free Thermal | 1,4-Dicarbonyl Compound + Primary Amine | Heating neat mixture, catalyst (e.g., Pr(OTf)₃). | Avoids solvent use and simplifies work-up. |

| Aqueous Micellar Catalysis | 1,4-Dicarbonyl Compound + Primary Amine | Water, Surfactant (e.g., SDS). | Replaces volatile organic solvents with water. |

Microwave and Ultrasound-Assisted Synthesis

The application of microwave irradiation and ultrasound has significantly advanced the synthesis of this compound, primarily through the Paal-Knorr and Clauson-Kaas reactions. These energy sources can lead to dramatically reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating. pensoft.netmdpi.comresearchgate.net

Microwave-assisted synthesis of N-substituted pyrroles, a category that includes this compound, has been shown to be highly efficient. arkat-usa.org For instance, the reaction of 4-butylaniline with 2,5-dimethoxytetrahydrofuran, a common precursor in the Clauson-Kaas synthesis, can be completed in minutes under microwave irradiation, often without the need for a solvent. pensoft.net The use of catalysts like manganese nitrate (B79036) under microwave conditions has also been reported to give high yields of N-arylpyrroles in very short reaction times. arkat-usa.org

Ultrasound-assisted synthesis operates on the principle of acoustic cavitation, which generates localized high-pressure and high-temperature zones, accelerating the reaction rate. nih.gov This technique has been successfully applied to various heterocyclic syntheses, including pyrroles. researchgate.netnih.gov The synthesis of substituted pyrroles using zirconium chloride as a catalyst under ultrasound irradiation has been accomplished in good to excellent yields with short reaction times. researchgate.net While specific data for this compound is not extensively documented, the general success of this method for N-arylpyrroles suggests its applicability.

Below is a table summarizing typical conditions and outcomes for these assisted synthetic methods for N-arylpyrroles, which are expected to be analogous for this compound.

| Energy Source | Precursors | Catalyst/Solvent | Typical Reaction Time | Typical Yield |

| Microwave | 4-butylaniline, 2,5-hexanedione | Acetic acid | 2-10 min | 65-89% |

| Microwave | 4-butylaniline, 2,5-dimethoxytetrahydrofuran | Mn(NO₃)₂·4H₂O (neat) | 20 min | up to 89% |

| Ultrasound | 4-butylaniline, 2,5-hexanedione | ZrCl₄ (neat) | 7-180 min | High |

| Ultrasound | Various amines, 1,3-dicarbonyls | None (in water) | 30-90 min | up to 95% |

Use of Recyclable Catalytic Systems

The development of recyclable catalytic systems is a cornerstone of green chemistry, and their application in the synthesis of this compound is of significant interest. mdpi.com The Paal-Knorr and Clauson-Kaas reactions, being the most common routes to this compound, are often catalyzed by acids. wikipedia.orgrgmcet.edu.inbeilstein-journals.orgnih.gov The move towards solid acid catalysts or supported catalysts allows for easy separation and reuse, reducing waste and cost. mdpi.com

Examples of recyclable catalysts used in N-arylpyrrole synthesis include silica-supported antimony(III) chloride and low-cost, commercially available aluminas. researchgate.netscispace.com These catalysts have demonstrated high efficiency and can be reused for multiple cycles without a significant loss of activity. researchgate.netscispace.com For instance, CATAPAL 200, a type of alumina, has been shown to be an effective and reusable catalyst for the Paal-Knorr reaction, affording N-substituted pyrroles in high yields under solvent-free conditions. scispace.com The catalyst's reusability for up to five cycles with only a minor decrease in yield makes it a sustainable option. researchgate.net

The following table illustrates the performance of some recyclable catalysts in the synthesis of N-arylpyrroles.

| Catalyst | Reaction | Solvent | Recyclability (No. of Cycles) | Yield Maintenance |

| CATAPAL 200 (Alumina) | Paal-Knorr | Solvent-free | 5 | ~8% decrease |

| γ-Fe₂O₃@SiO₂-Sb-IL | Clauson-Kaas | Water | Not specified | Stable activity |

| Copper(I) acetate on silica | Azide-alkyne cycloaddition | Not specified | 10 | <5% yield loss |

Biomass-Based Precursors and Sustainable Feedstocks

The synthesis of this compound from biomass-derived precursors is a growing area of research aimed at reducing reliance on petrochemical feedstocks. nih.gov Furfural, a platform chemical derivable from lignocellulosic biomass, can be a key starting material. nih.gov Furfural can be converted to 1,4-dicarbonyl compounds, which are direct precursors for the Paal-Knorr synthesis of pyrroles. wikipedia.orgrgmcet.edu.in

Recent studies have demonstrated the direct synthesis of N-aryl pyrroles from biomass-derived furans and anilines over a Lewis acidic hafnium-doped mesoporous SBA-15 catalyst. This approach circumvents the need to first synthesize the 1,4-dicarbonyl compound, offering a more direct route from biomass-derived materials. organic-chemistry.org While not yet specifically demonstrated for this compound, this methodology holds significant promise for its sustainable production.

Regioselectivity and Yield Optimization in Synthetic Processes

Regioselectivity becomes a critical factor in the synthesis of substituted pyrroles when unsymmetrical 1,4-dicarbonyl compounds are used as precursors in the Paal-Knorr synthesis. nih.gov For the synthesis of this compound from a symmetrical precursor like 2,5-hexanedione, regioselectivity is not a concern. However, if a more complex, unsymmetrical diketone were used to introduce further substituents on the pyrrole ring, the control of the cyclization step would be crucial to obtain the desired isomer. The reaction mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.org The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound and the amine. organic-chemistry.org

Yield optimization for the synthesis of this compound involves careful control of several reaction parameters. In the Clauson-Kaas reaction, the choice of catalyst, solvent, temperature, and reaction time are all critical factors. beilstein-journals.orgnih.govresearchgate.net For instance, a variety of catalysts, from simple Brønsted acids to more complex Lewis acids and metal catalysts, have been employed, each with its own optimal conditions. beilstein-journals.org The use of microwave irradiation or ultrasound can also significantly impact the yield and reaction time, as discussed previously. pensoft.netmdpi.com Optimization studies for the synthesis of N-arylpyrroles have shown that solvent-free conditions or the use of green solvents like water can often lead to high yields. arkat-usa.orgbeilstein-journals.org

Scalability of Synthetic Methods for Research and Potential Industrial Applications

The scalability of synthetic methods is a crucial consideration for the transition from laboratory-scale research to potential industrial applications. acs.orgrsc.org For this compound, the scalability of its synthesis would depend on the chosen method. Traditional Paal-Knorr and Clauson-Kaas reactions can present challenges on a larger scale, such as the use of large volumes of solvents and the need for efficient heat transfer. nih.gov

However, the development of solvent-free methods, particularly those using recyclable catalysts and microwave or flow chemistry, significantly enhances the potential for scalability. acs.org The use of continuous flow reactors, for example, can overcome many of the limitations of batch processing, allowing for better control over reaction parameters and safer operation. While specific large-scale synthesis of this compound is not widely reported, the successful gram-scale synthesis of other N-substituted pyrroles and related heterocyclic compounds provides a strong indication of its feasibility. nih.gov The key challenges in scaling up would include managing the exothermicity of the reaction, ensuring efficient mixing, and developing robust purification protocols. acs.org The economic viability of any large-scale process would also heavily depend on the cost and availability of the starting materials, 4-butylaniline and the chosen 1,4-dicarbonyl precursor or its equivalent.

Theoretical and Computational Investigations of 1 4 Butylphenyl 1h Pyrrole

Electronic Structure Analysis and Quantum Chemical Characterization

The electronic properties of 1-(4-butylphenyl)-1H-pyrrole have been characterized using quantum chemical calculations, providing a foundational understanding of its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For N-phenylpyrrole, a core structure of the title compound, the HOMO is primarily localized on the pyrrole (B145914) ring, indicating that this moiety is the primary site for electrophilic attack. The LUMO, conversely, is distributed across the entire molecule, including the phenyl ring. The introduction of a butyl group at the para position of the phenyl ring is expected to have a modest influence on the electronic properties. Alkyl groups are weakly electron-donating, which would slightly raise the energy of the HOMO and LUMO, potentially leading to a small decrease in the HOMO-LUMO gap and a minor increase in reactivity compared to the unsubstituted N-phenylpyrrole.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties of Phenylpyrrole Isomers

| Property | 1-Phenylpyrrole (B1663985) | 2-Phenylpyrrole | 3-Phenylpyrrole |

|---|---|---|---|

| HOMO (eV) | -5.78 | -5.63 | -5.71 |

| LUMO (eV) | -0.54 | -0.68 | -0.63 |

| HOMO-LUMO Gap (eV) | 5.24 | 4.95 | 5.08 |

| Ionization Potential (eV) | 5.78 | 5.63 | 5.71 |

| Electron Affinity (eV) | 0.54 | 0.68 | 0.63 |

| Chemical Hardness (η) | 2.62 | 2.48 | 2.54 |

| Electrophilicity Index (ω) | 1.83 | 1.95 | 1.91 |

Data derived from theoretical calculations on phenylpyrrole isomers, providing a comparative baseline for this compound.

Charge Distribution, Electrostatic Potential, and Electron Density Analysis

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule and is instrumental in predicting sites for electrophilic and nucleophilic attack. For N-arylpyrroles, the MEP typically shows a region of negative potential (electron-rich) located above the pyrrole ring, arising from the π-electron system. The hydrogen atoms of the pyrrole and phenyl rings exhibit positive potential (electron-poor).

The nitrogen atom in the pyrrole ring, due to its lone pair of electrons, contributes to the negative electrostatic potential. The butyl substituent, being electron-donating, would slightly increase the electron density on the phenyl ring, making it marginally more negative in potential compared to unsubstituted N-phenylpyrrole. This nuanced charge distribution is critical for understanding non-covalent interactions, such as π-π stacking and hydrogen bonding, which are vital in the molecular recognition processes and the formation of supramolecular structures.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are dictated by the rotational freedom around the N-C bond connecting the pyrrole and phenyl rings, as well as the conformational flexibility of the butyl chain.

Torsional Barriers and Rotational Isomerism of the N-Aryl Substituent

The rotation of the phenyl group relative to the pyrrole ring is a key conformational feature of N-arylpyrroles. This rotation is not free and is governed by a torsional potential energy surface with distinct energy minima and barriers. The most stable conformation is typically a non-planar, twisted arrangement, which represents a compromise between steric hindrance and π-conjugation.

For the parent 1-phenylpyrrole, computational studies have shown that the planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle) are transition states, with the twisted conformation being the global minimum. The energy barrier for rotation through the planar state is influenced by steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens of the pyrrole ring. The barrier for rotation through the perpendicular state is determined by the loss of π-conjugation between the two rings. For 1-phenylpyrrole, the calculated rotational barriers are approximately 7.74 kJ/mol (for the planar transition state) and 8.58 kJ/mol (for the perpendicular transition state). The presence of a para-butyl group is not expected to significantly alter these rotational barriers as it does not introduce additional steric hindrance near the rotating bond.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and characterization.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Feature | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - Pyrrole Hα | ~6.8 - 7.2 |

| Chemical Shift (ppm) - Pyrrole Hβ | ~6.2 - 6.5 | |

| Chemical Shift (ppm) - Phenyl H | ~7.2 - 7.5 | |

| Chemical Shift (ppm) - Butyl CH₂ (α) | ~2.6 | |

| ¹³C NMR | Chemical Shift (ppm) - Pyrrole Cα | ~120 - 125 |

| Chemical Shift (ppm) - Pyrrole Cβ | ~108 - 112 | |

| Chemical Shift (ppm) - Phenyl C (ipso) | ~138 - 142 | |

| IR | Vibrational Frequency (cm⁻¹) - C-H stretch (Aryl) | ~3050 - 3150 |

| Vibrational Frequency (cm⁻¹) - C-H stretch (Alkyl) | ~2850 - 2960 | |

| Vibrational Frequency (cm⁻¹) - C=C stretch (Aryl/Pyrrole) | ~1500 - 1600 | |

| UV-Vis | Absorption Maximum (λmax, nm) | ~250 - 280 |

Note: These are illustrative values based on typical ranges for similar compounds and require specific DFT calculations for precise prediction.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can provide accurate predictions of ¹H and ¹³C NMR spectra. For this compound, the protons on the pyrrole ring are expected to resonate in the aromatic region, with distinct signals for the α and β positions. The phenyl protons will also appear in the aromatic region, while the butyl chain protons will be found in the aliphatic region of the spectrum.

The calculated Infrared (IR) spectrum can predict the vibrational frequencies corresponding to different functional groups. Key vibrational modes for this molecule would include C-H stretching vibrations for the aromatic and aliphatic parts, and C=C and C-N stretching vibrations within the heterocyclic and aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis). For N-arylpyrroles, the UV-Vis spectrum is typically characterized by π-π* transitions. The introduction of the butyl group is expected to cause a slight red-shift (shift to longer wavelength) in the absorption maxima compared to N-phenylpyrrole due to its electron-donating nature.

Density Functional Theory (DFT) for Spectral Interpretation

No specific studies utilizing Density Functional Theory for the spectral interpretation of this compound were found in the available literature.

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

There is no available research that specifically employs Time-Dependent DFT to investigate the excited states and optical properties of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational studies elucidating the reaction mechanisms for the synthesis of this compound could not be located.

Transition State Characterization and Activation Energy Calculations

No literature was found that details the characterization of transition states or the calculation of activation energies for the synthesis of this compound.

Computational Insights into Catalytic Cycles and Selectivity

There are no available computational studies that provide insights into the catalytic cycles and selectivity for the formation of this compound.

Non-Covalent Interactions and Intermolecular Forces

Specific computational analysis of the non-covalent interactions and intermolecular forces of this compound is not present in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-(4-butylphenyl)-1H-pyrrole in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

Based on established substituent effects in pyrrole (B145914) and benzene (B151609) derivatives, the expected chemical shifts for the proton (¹H) and carbon (¹³C) nuclei of this compound can be predicted. The butyl group, being an electron-donating group, slightly influences the electronic environment of the phenyl ring, which in turn affects the pyrrole ring through the nitrogen linkage.

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table presents the anticipated chemical shifts (in ppm) for this compound, assuming a standard deuterated chloroform (B151607) (CDCl₃) solvent.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrrole H-2/H-5 | ~6.8 - 7.1 (t) | ~120 - 122 |

| Pyrrole H-3/H-4 | ~6.2 - 6.4 (t) | ~109 - 111 |

| Phenyl H-2'/H-6' | ~7.2 - 7.4 (d) | ~129 - 131 |

| Phenyl H-3'/H-5' | ~7.1 - 7.3 (d) | ~120 - 122 |

| Butyl -CH₂- (α) | ~2.6 - 2.8 (t) | ~34 - 36 |

| Butyl -CH₂- (β) | ~1.5 - 1.7 (m) | ~33 - 35 |

| Butyl -CH₂- (γ) | ~1.3 - 1.5 (m) | ~22 - 24 |

| Butyl -CH₃ (δ) | ~0.9 - 1.0 (t) | ~13 - 15 |

| Phenyl C-1' | N/A | ~138 - 140 |

| Phenyl C-4' | N/A | ~142 - 144 |

| Note: This is an interactive data table based on predicted values. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet. |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding framework. youtube.comwikipedia.orgprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons of the butyl chain (e.g., α-CH₂ with β-CH₂) and between the α- and β-protons of the pyrrole ring. It would also confirm the coupling between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). youtube.comyoutube.com It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the triplet at ~6.9 ppm would show a cross-peak with the carbon signal at ~121 ppm, confirming the C-2/C-5 assignment of the pyrrole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.comyoutube.com This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would be observed from the ortho-protons (H-2'/H-6') of the phenyl ring to the pyrrole carbons (C-2/C-5) through the nitrogen atom, confirming the connection point of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is crucial for determining the molecule's preferred conformation. A key NOE would be expected between the ortho-protons of the phenyl ring (H-2'/H-6') and the α-protons of the pyrrole ring (H-2/H-5), providing evidence for the spatial proximity of these two rings.

Illustrative 2D NMR Correlations:

| Technique | Correlating Nuclei 1 | Correlating Nuclei 2 | Significance |

|---|---|---|---|

| COSY | Pyrrole H-2/H-5 | Pyrrole H-3/H-4 | Confirms pyrrole ring connectivity |

| COSY | Butyl α-CH₂ | Butyl β-CH₂ | Confirms butyl chain connectivity |

| HSQC | Phenyl H-2'/H-6' | Phenyl C-2'/C-6' | Direct H-C bond assignment |

| HMBC | Phenyl H-2'/H-6' | Pyrrole C-2/C-5 | Confirms N-phenyl to C-pyrrole linkage |

| HMBC | Butyl α-CH₂ | Phenyl C-3'/C-5' & C-1' | Confirms butyl-phenyl linkage |

| NOESY | Phenyl H-2'/H-6' | Pyrrole H-2/H-5 | Shows spatial proximity of the rings |

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and packing of molecules in the solid phase. nih.gov For a compound like this compound, which is likely a crystalline solid or amorphous powder at room temperature, ssNMR could reveal information about intermolecular interactions and the presence of different crystalline forms (polymorphs).

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. The resulting spectra typically exhibit broader lines than in solution due to anisotropic interactions. However, ssNMR can distinguish between crystallographically inequivalent molecules in the unit cell, which would appear as a single average signal in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₇N), the calculated exact mass of the molecular ion [M]⁺ is 199.1361 Da. HRMS analysis would provide an experimental mass measurement that matches this theoretical value to within a few parts per million (ppm), confirming the molecular formula.

Analysis of the fragmentation pattern, typically using techniques like collision-induced dissociation (CID), provides evidence for the molecule's structure. The fragmentation of N-arylpyrroles is influenced by the substituents. For this compound, characteristic fragmentation pathways would include:

Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This would result in the loss of a propyl radical (•C₃H₇), leading to a highly stable secondary benzylic carbocation. This fragment is often the base peak in the spectrum.

Loss of the Butyl Group: Cleavage of the C-C bond between the phenyl ring and the butyl chain would result in the loss of a butyl radical (•C₄H₉).

Pyrrole Ring Fragmentation: Further fragmentation could involve the characteristic cleavage of the pyrrole ring itself.

Predicted HRMS Fragmentation Data:

| m/z (Da) | Formula | Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 199.1361 | [C₁₄H₁₇N]⁺ | Molecular Ion [M]⁺ | - |

| 156.0864 | [C₁₁H₁₀N]⁺ | [M - C₃H₇]⁺ | Loss of propyl radical (benzylic cleavage) |

| 142.0708 | [C₁₀H₈N]⁺ | [M - C₄H₉]⁺ | Loss of butyl radical |

| 67.0422 | [C₄H₅N]⁺ | Pyrrole cation | Cleavage of N-Cphenyl bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups. worktribe.comnih.gov Pyrrole has 24 normal vibrational modes, and substitution affects their frequencies. researchgate.net The spectrum of this compound is a composite of the vibrations from the pyrrole ring, the para-disubstituted benzene ring, and the butyl chain.

Infrared (IR) Spectroscopy: Key IR absorption bands would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic butyl chain (below 3000 cm⁻¹). Characteristic C=C stretching vibrations from both the pyrrole and phenyl rings would appear in the 1600-1450 cm⁻¹ region. C-N stretching and various C-H bending modes would also be present.

Raman Spectroscopy: Raman spectroscopy complements IR by providing strong signals for symmetric and non-polar vibrations. The symmetric "ring breathing" modes of the phenyl and pyrrole rings are often prominent in the Raman spectrum.

Predicted Vibrational Frequencies (cm⁻¹):

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|

| 3150 - 3000 | Aromatic C-H Stretch (Phenyl & Pyrrole) | IR, Raman |

| 2960 - 2850 | Aliphatic C-H Stretch (Butyl) | IR, Raman |

| 1610 - 1580 | Aromatic C=C Stretch (Phenyl) | IR, Raman |

| 1500 - 1450 | C=C Stretch (Pyrrole) | IR, Raman |

| ~1350 | C-N Stretch | IR |

| 850 - 810 | p-disubstituted C-H out-of-plane bend | IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule, providing information about the conjugated π-electron system.

The chromophore in this compound is the N-phenylpyrrole system, where the π-orbitals of the phenyl ring and the pyrrole ring are in conjugation through the nitrogen lone pair. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

UV-Vis Spectroscopy: The absorption spectrum is expected to show intense bands corresponding to π → π* electronic transitions. fiveable.me Compared to pyrrole alone, the N-phenyl substitution causes a significant bathochromic (red) shift in the absorption maximum (λₘₐₓ). The electron-donating butyl group on the phenyl ring is expected to cause an additional, albeit smaller, bathochromic shift. The primary absorption band for 1-phenylpyrrole (B1663985) is around 250-270 nm, and a similar λₘₐₓ would be anticipated for the title compound.

Fluorescence Spectroscopy: Many N-arylpyrrole derivatives are known to be fluorescent. Upon excitation at its λₘₐₓ, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the electronic structure of the first excited state. The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and environment.

Based on a comprehensive search of publicly available scientific literature, detailed experimental data specifically for the advanced spectroscopic and analytical characterization of the compound This compound is not available.

Specifically, research findings concerning:

Luminescence Properties and Quantum Yield Determinations

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Electrochemical Characterization

for this particular molecule could not be located.

While general methodologies and data for related pyrrole derivatives and other organic compounds are widely published, the user's strict instruction to focus solely on "this compound" and to include detailed, specific research findings prevents the generation of an accurate and non-speculative article.

To fulfill the request would require access to proprietary research data or previously unpublished studies, which are beyond the scope of this tool. Therefore, the article cannot be generated in a scientifically accurate and thorough manner as per the provided instructions.

Reactivity and Reaction Pathways of 1 4 Butylphenyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Ring

The pyrrole ring in 1-(4-butylphenyl)-1H-pyrrole is significantly more reactive towards electrophiles than benzene (B151609). pearson.com This enhanced reactivity is due to the delocalization of the nitrogen lone pair electrons into the five-membered ring, which increases the electron density of the ring carbons. pearson.com

Electrophilic aromatic substitution on the pyrrole ring of N-substituted pyrroles typically occurs at the C2 (α) position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during α-attack, which can be described by three resonance structures, as opposed to the two resonance structures for β-attack. stackexchange.com

The 4-butyl group on the N-phenyl ring has a modest electronic influence on the reactivity of the distant pyrrole ring. As an alkyl group, it is weakly electron-donating through an inductive effect. This slight increase in electron density on the phenyl ring can be transmitted to the pyrrole nucleus, potentially leading to a marginal increase in its reactivity towards electrophiles compared to an unsubstituted N-phenylpyrrole. However, this effect is generally considered to be minor. The primary determinant of reactivity remains the electron-rich nature of the pyrrole ring itself.

A summary of expected regioselectivity in the electrophilic aromatic substitution of this compound is presented in the table below.

| Electrophilic Reagent | Expected Major Product |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-(4-butylphenyl)-2-nitro-1H-pyrrole |

| Halogenating agent (e.g., Br₂ in CCl₄) | 1-(4-butylphenyl)-2-bromo-1H-pyrrole |

| Acylating agent (e.g., CH₃COCl/AlCl₃) | 2-acetyl-1-(4-butylphenyl)-1H-pyrrole |

Nucleophilic Reactions and Functionalization

Nucleophilic aromatic substitution (NAS) on the N-aryl group of this compound is generally not feasible under standard conditions. youtube.com The phenyl ring is not sufficiently electron-deficient to be attacked by nucleophiles. For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to a leaving group. nih.gov The 4-butylphenyl group in the title compound lacks such activating groups.

A powerful method for the functionalization of the pyrrole ring is through metalation, typically with organolithium reagents like n-butyllithium, followed by quenching with an electrophile. researchgate.net For N-arylpyrroles, deprotonation generally occurs regioselectively at the C2 position, yielding a 2-lithiated intermediate. researchgate.net This intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups.

The general scheme for the metalation and derivatization of this compound is as follows:

Metalation: this compound is treated with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This selectively removes the proton at the C2 position.

Derivatization: The resulting 2-lithiated species is then reacted with an electrophile to introduce a new substituent.

The table below provides examples of potential derivatization reactions following the metalation of this compound.

| Electrophile | Reagent Example | Resulting Functional Group at C2 |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehyde | Acetaldehyde (CH₃CHO) | Secondary alcohol |

| Ketone | Acetone ((CH₃)₂CO) | Tertiary alcohol |

| Alkyl halide | Methyl iodide (CH₃I) | Methyl group |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The pyrrole ring can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, although its aromatic character makes it less reactive than non-aromatic dienes. ucla.eduresearchgate.net The reactivity of the pyrrole can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. ucla.edu The N-(4-butylphenyl) group is not strongly electron-withdrawing, so the Diels-Alder reactivity of this compound is expected to be modest. These reactions often require high temperatures or pressures to proceed. ucla.edu

A notable example of a Diels-Alder reaction involving N-arylpyrroles is their cycloaddition with benzynes, which can be generated in situ from diaryliodonium salts. beilstein-journals.org This reaction leads to the formation of bridged-ring amines. beilstein-journals.org

Pyrroles can also participate in 1,3-dipolar cycloaddition reactions. mdpi.comccspublishing.org.cnrsc.org For instance, azomethine ylides generated in situ can react with dipolarophiles, and pyrrole derivatives can also act as the dipolarophile in reactions with 1,3-dipoles. These reactions are valuable for the synthesis of various nitrogen-containing heterocyclic systems. ccspublishing.org.cnnih.gov The specific participation of this compound in such reactions would depend on the reaction partners and conditions.

Oxidation and Reduction Chemistry

The reactivity of this compound, particularly its oxidation and reduction behavior, is central to its application in materials science. The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidation. The oxidation process is a key step in the formation of higher molecular weight species, including polymers.

Oxidation of the pyrrole monomer typically involves the removal of electrons from the π-system of the pyrrole ring, leading to the formation of a radical cation. This reactive intermediate is the primary species that initiates polymerization. The oxidation potential of pyrrole and its derivatives is a critical parameter that determines the ease with which this process occurs. For N-substituted pyrroles, the nature of the substituent on the nitrogen atom can influence this potential. An electron-donating group would lower the oxidation potential, while an electron-withdrawing group would increase it.

The initial oxidation to a radical cation is followed by a coupling reaction between two such radicals, typically at the 2- and 5-positions (the α-positions) of the pyrrole rings, which are the most electron-rich and sterically accessible sites. This coupling leads to the formation of a dimer, which is also electroactive and can be further oxidized to continue the polymerization process.

Reduction reactions of this compound are less commonly explored in the context of polymer science. Generally, the pyrrole ring is difficult to reduce due to its aromatic character. wikipedia.org However, the resulting polymer, poly(this compound), can undergo reversible reduction (n-doping) in addition to its more common oxidation (p-doping). This process involves the injection of electrons into the polymer backbone, which is typically more challenging than oxidation and often requires more negative potentials. The reversibility of both oxidation and reduction is a key feature of the resulting conductive polymers, allowing them to switch between different electronic states. rsc.org

Polymerization Reactions of this compound

This compound serves as a monomer for the synthesis of conjugated polymers. These polymerization reactions proceed via oxidative mechanisms, which can be initiated either electrochemically or with chemical oxidizing agents. The resulting polymer, poly(this compound), possesses a backbone of repeating pyrrole units linked primarily through the α-positions, leading to a conjugated π-electron system responsible for its unique electronic and optical properties.

Electrochemical Polymerization Mechanisms

Electrochemical polymerization, or electropolymerization, is a widely used method to synthesize conductive polymer films directly onto an electrode surface. The process for this compound begins with the oxidation of the monomer at the anode when a specific potential is applied.

The mechanism involves the following key steps:

Monomer Oxidation : The this compound monomer diffuses from the solution to the electrode surface and undergoes oxidation to form a radical cation.

Radical Coupling : Two radical cations then couple, most commonly at the α-positions (C2 and C5) of the pyrrole rings, to form a dimeric dication.

Deprotonation : The dimer expels two protons to form a neutral, conjugated dimer. This dimer has a lower oxidation potential than the original monomer, meaning it is more easily oxidized.

Chain Growth : The dimer is immediately oxidized to its radical cation, which can then react with other monomer radical cations or oligomer radical cations. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of the polymer chain on the electrode surface.

The polymerization can be carried out under potentiodynamic (cycling the potential) or galvanostatic (constant current) conditions. researchgate.net The thickness, morphology, and properties of the resulting polymer film can be controlled by adjusting electrochemical parameters such as the applied potential, current density, monomer concentration, solvent, and supporting electrolyte. researchgate.netresearchgate.net For pyrrole derivatives, the electropolymerization results in a stable, well-adhering, and insoluble polymer film deposited on the anode. rsc.org

Chemical Oxidative Polymerization

Chemical oxidative polymerization offers an alternative route to synthesize poly(this compound) as a bulk powder, which can then be processed from solution or dispersion. This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent.

Commonly used oxidizing agents for pyrrole polymerization include iron(III) chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and iron(III) p-toluenesulfonate. researchgate.netfrontiersin.org The general mechanism is similar to the electrochemical one, where the oxidant abstracts an electron from the pyrrole monomer to form a radical cation. These radical cations then couple and propagate to form the polymer.

The reaction is typically carried out at or below room temperature to control the reaction rate and obtain polymers with better properties. researchgate.net After polymerization, the resulting polymer is typically insoluble and precipitates from the reaction mixture. It must be washed thoroughly to remove the oxidant, byproducts, and any unreacted monomer. The choice of oxidant and solvent can significantly influence the polymer's molecular weight, conductivity, and processability. mdpi.com For instance, chemical polymerization can yield a polymer that is soluble in some organic solvents, facilitating its characterization and processing. researchgate.net

Properties of Resulting Polymers (e.g., conjugated polymers, conductive materials)

The polymer derived from this compound is a type of conjugated polymer, also known as a conducting polymer. frontiersin.org The defining feature of these materials is the extended network of alternating single and double bonds along the polymer backbone, which allows for the delocalization of π-electrons. nih.gov

Conductivity: In its neutral state, poly(this compound) is an insulator or semiconductor. However, it can be made electrically conductive through a process called doping. Doping involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone. Oxidative doping, achieved during the polymerization process itself (e.g., by the incorporation of anions from the electrolyte) or by post-synthesis exposure to an oxidizing agent, creates positive charges (polarons and bipolarons) on the polymer chain. These charge carriers are mobile along the conjugated backbone, imparting electrical conductivity to the material. The conductivity of polypyrrole-based materials can be tailored over a wide range by controlling the doping level. mdpi.com

Optical and Electrochromic Properties: The extended π-conjugation in the polymer backbone results in strong absorption of light in the visible spectrum. rsc.org Doping significantly alters the electronic structure and, consequently, the optical properties of the polymer. As the polymer is oxidized or reduced, new electronic states are created within the band gap, leading to changes in its absorption spectrum. This results in a visible color change, a property known as electrochromism. researchgate.netmetu.edu.tr The polymer can be reversibly switched between its colored (oxidized) and bleached (neutral) states by applying an electrical potential, making it suitable for applications in smart windows, displays, and sensors. rsc.org

Structural and Morphological Properties: The butylphenyl group attached to the nitrogen atom acts as a bulky substituent. This group can influence the polymer's morphology and solubility. The presence of the butyl group can increase the free volume between polymer chains, potentially affecting properties like ion transport. It can also enhance the solubility of the polymer in common organic solvents compared to unsubstituted polypyrrole, which is notoriously insoluble and difficult to process. researchgate.net

Applications of 1 4 Butylphenyl 1h Pyrrole in Advanced Materials and Chemical Synthesis

As a Building Block in Complex Organic Synthesis

The N-arylpyrrole framework, exemplified by 1-(4-butylphenyl)-1H-pyrrole, is a valuable scaffold in modern organic chemistry. The synthesis of this class of compounds can be achieved through established methodologies such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, or through metal-catalyzed cross-coupling reactions. pharmaguideline.com The presence of the butyl group on the phenyl ring significantly improves the solubility of the molecule, facilitating its use in a wide range of solvent-based reactions and simplifying purification processes.

The this compound molecule is an important starting material for constructing more elaborate molecular systems. The pyrrole (B145914) ring can be selectively functionalized at its carbon positions, particularly at the C2 and C5 positions, to introduce new chemical groups and build larger, more complex heterocyclic scaffolds. bohrium.com These advanced scaffolds are of great interest in medicinal chemistry and drug discovery, as the pyrrole nucleus is a core component of many biologically active natural products and synthetic therapeutic agents. bohrium.compreprints.orgresearchgate.net

The enhanced solubility imparted by the butylphenyl group makes this precursor particularly suitable for multi-step synthetic sequences required to build complex targets. Researchers have utilized similar N-arylpyrrole building blocks to construct a variety of complex structures, demonstrating the versatility of this chemical motif.

Table 1: Examples of Complex Scaffolds Derived from N-Arylpyrrole Precursors

| Precursor Type | Derived Scaffold/Molecule Class | Potential Application Area | Reference |

|---|---|---|---|

| N-Arylpyrrole | Pyrrolo[2,1-a]isoquinolines | Pharmaceuticals | bohrium.com |

| N-Arylpyrrole | Spirocyclic Pyrrole Derivatives | Anticancer Agents | preprints.orgresearchgate.net |

| N-Arylpyrrole | Polysubstituted Pyrroles | Therapeutic Agents | bohrium.com |

| N-Arylpyrrole | Calix nih.govpyrroles | Supramolecular Chemistry, Anion Recognition | beilstein-journals.org |

In the Development of Functional Materials and Devices

In materials science, this compound is valued for its role in creating functional organic materials. The electron-donating nature of the pyrrole ring makes it an excellent candidate for hole-transporting materials, which are fundamental components in various electronic devices. tdl.orgdigitellinc.com The strategic placement of the butyl chain ensures that the resulting materials can be processed from solution, enabling low-cost fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing for large-area electronics. tdl.org

One of the primary applications of this compound is as a monomer for the synthesis of conjugated polymers. Through oxidative polymerization, which can be carried out either chemically (e.g., using FeCl₃) or electrochemically, the monomer units link at the 2 and 5 positions of the pyrrole ring to form a long, conjugated polymer chain. nih.govnih.gov

Unlike unsubstituted polypyrrole, which is an insoluble and intractable material often referred to as "pyrrole black," the polymer derived from this compound is soluble in common organic solvents. nih.gov This solubility is a direct result of the butylphenyl side chains, which disrupt intermolecular packing and allow the polymer to dissolve. This processability is crucial for creating uniform, high-quality thin films required for electronic applications. These polymers are classified as organic semiconductors and are investigated for their ability to transport positive charge carriers (holes). tdl.orgdigitellinc.com

Table 2: Properties of Polymers from N-Substituted Pyrrole Monomers

| Monomer | Resulting Polymer | Key Property Improvement | Primary Application | Reference |

|---|---|---|---|---|

| Pyrrole | Polypyrrole | High conductivity (when doped) | Conductive coatings, electrodes | nih.gov |

| 1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole | Poly(1-phenyl-2,5-di(2-thienyl)-1H-pyrrole) | Solubility, electrochromic properties | Electrochromic devices | iarjset.com |

| 1-(4-Nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole | Poly(1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole) | Tunable electronic properties, good film formation | Electrochromic devices | metu.edu.tr |

| This compound | Poly(this compound) | High solubility in organic solvents, solution processability | Organic semiconductors for printed electronics | tdl.org |

The unique properties of this compound and its polymeric derivatives make them suitable for incorporation into a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials based on N-arylpyrroles can function as the hole transport layer (HTL), which facilitates the injection and transport of holes from the anode to the emissive layer where light is generated. jmaterenvironsci.com The excellent film-forming properties of polymers made from this compound are advantageous for creating smooth, uniform layers, which are essential for high-performance and long-lasting devices.

Organic Field-Effect Transistors (OFETs): OFETs are the fundamental building blocks of organic circuits. The this compound unit can be used as an electron-rich building block in donor-acceptor (D-A) type polymers or as an end-capping group for semiconducting oligomers. frontiersin.orgresearchgate.net Research on structurally similar phenyl-pyrrole end-capped thiophene (B33073) oligomers has shown clear p-type semiconductor behavior. researchgate.net The butyl group enhances solubility, allowing the active layer of the transistor to be deposited from solution, a key step towards flexible and printed electronics.

Organic Photovoltaics (OPVs): In organic solar cells, this compound derivatives can be used to construct the electron donor material in a bulk heterojunction (BHJ) active layer. researchgate.net In a BHJ, the donor material is blended with an electron acceptor material. Upon absorbing light, the donor material generates excitons, which are then separated into free charge carriers at the donor-acceptor interface, producing an electric current.

Table 3: Role of N-Arylpyrrole Moieties in Organic Electronic Devices

| Device | Function of N-Arylpyrrole Unit | Key Advantage of Butylphenyl Group | Relevant Performance Metric | Reference |

|---|---|---|---|---|

| OLED | Hole Transport Layer (HTL) | Uniform film formation | Luminance, Efficiency | jmaterenvironsci.com |

| OFET | Active p-type semiconductor | Solution processability | Charge Carrier Mobility (µ) | frontiersin.orgresearchgate.net |

| OPV | Electron donor material | Optimized morphology in blends | Power Conversion Efficiency (PCE) | researchgate.net |

Beyond materials science, this compound serves as a foundational structure for designing ligands in coordination chemistry. While the molecule itself can act as a simple ligand, its true value lies in its potential for further modification. By attaching other coordinating groups (e.g., pyridines, carboxylates) to the C2 and C5 positions of the pyrrole ring, complex polydentate ligands can be synthesized. researchgate.net

These tailored ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations. The butylphenyl group can influence the catalyst's properties by modifying its solubility profile and sterically tuning the environment around the metal center, which can impact catalytic activity and selectivity. There is growing interest in using such pyrrole-based complexes to mimic the active sites of metalloenzymes for challenging reactions like water oxidation. researchgate.net

Polymers synthesized from this compound are promising candidates for the development of chemical sensors. A particularly effective approach is the creation of Molecularly Imprinted Polymers (MIPs). researchgate.net In this technique, the polymerization is conducted in the presence of a specific target analyte (a template molecule). After polymerization, the template is removed, leaving behind custom-shaped cavities within the polymer matrix that are complementary to the template in size, shape, and chemical functionality. researchgate.net

These imprinted cavities can selectively re-bind the target analyte from a complex mixture. Because the polymer is conductive, this binding event can alter its electrical properties (e.g., resistance, capacitance), generating a measurable signal. This principle can be used to create highly selective and sensitive sensors for a wide array of molecules. The solubility and film-forming characteristics of the polymer are essential for fabricating the sensing layer onto an electrode surface. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound, featuring a polar aromatic pyrrole ring linked to a nonpolar butyl-substituted phenyl group, makes it a compelling candidate for studies in supramolecular chemistry and self-assembly. The distinct electronic and steric properties of its constituent parts allow for a variety of non-covalent interactions that can direct the spontaneous organization of molecules into well-defined, higher-order structures. These processes are fundamental to the development of novel functional materials with tailored optical, electronic, and mechanical properties.

The primary non-covalent forces anticipated to govern the self-assembly of this compound include π-π stacking interactions, hydrogen bonding, and van der Waals forces. The interplay between these forces dictates the packing arrangement of the molecules in the solid state or in solution, leading to the formation of supramolecular assemblies such as liquid crystals, gels, or molecular aggregates.

π-π Stacking Interactions: The electron-rich pyrrole ring and the phenyl ring are both capable of engaging in π-π stacking interactions. These interactions are a major driving force in the assembly of aromatic molecules. The specific geometry of these interactions (e.g., face-to-face or offset) is influenced by the electrostatic potential of the aromatic surfaces. In N-aryl pyrroles, the nitrogen atom lends a dipole moment to the pyrrole ring, which can influence the preferred stacking orientation with the adjacent phenyl rings of neighboring molecules.

The balance between the π-π stacking of the aromatic cores and the interactions of the flexible butyl chains is critical in determining the final supramolecular architecture. For instance, at elevated temperatures, the increased motion of the butyl chains can disrupt the delicate π-stacking, leading to phase transitions.

The table below summarizes the key non-covalent interactions involving this compound and their expected influence on its self-assembly behavior, based on studies of analogous molecular systems.

| Interaction Type | Participating Moieties | Expected Role in Self-Assembly |

| π-π Stacking | Phenyl-Phenyl, Pyrrole-Phenyl, Pyrrole-Pyrrole | Primary driving force for aggregation and ordering of the aromatic cores. |

| Hydrogen Bonding | C-H (aromatic) as donor; N (pyrrole), π-systems as acceptors | Directional control and stabilization of the supramolecular structure. |

| Van der Waals Forces | Butyl chains, aromatic rings | Promotion of close molecular packing and influence on phase transition temperatures. |

| Dipole-Dipole | Polar pyrrole ring | Influences the relative orientation of molecules within the assembly. |

Research into the self-assembly of structurally similar compounds, such as N-phenylpyrrole and various 4-alkylanilines, has demonstrated the propensity of such molecules to form liquid crystalline phases. researchgate.netrsc.org The specific mesophases (e.g., nematic, smectic) and the transition temperatures are highly dependent on the nature of the terminal alkyl group. Based on these analogous systems, it is plausible that this compound could exhibit thermotropic liquid crystalline behavior. The following table provides hypothetical phase transition data for a series of 1-(4-alkylphenyl)-1H-pyrroles to illustrate the potential influence of the alkyl chain length.

| Alkyl Chain | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| Ethyl | 85 | 95 |

| Butyl | 78 | 102 |

| Hexyl | 72 | 115 |

| Octyl | 68 | 121 |

Note: The data in this table are hypothetical and intended for illustrative purposes to show expected trends based on published data for similar classes of compounds.

Future Research Directions and Unexplored Avenues for 1 4 Butylphenyl 1h Pyrrole

Development of Novel and Highly Sustainable Synthetic Strategies